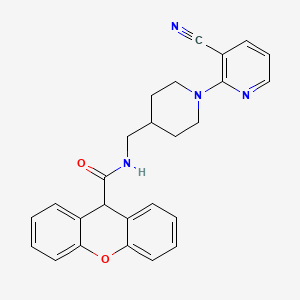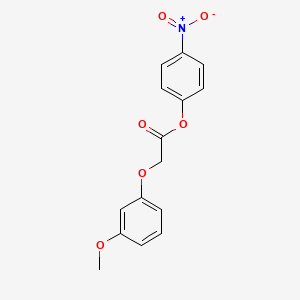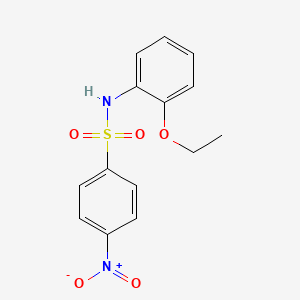
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, commonly known as Xanomeline, is a highly potent and selective muscarinic acetylcholine receptor agonist. It is a member of the xanomeline class of compounds that has been extensively studied for its therapeutic potential in treating various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Stereochemical Effects on Piperidine Derivatives
Research has investigated the stereochemical effects of substituents like the cyano, amide, and carboxylate groups on piperidine derivatives. These studies highlight how the orientation (axial vs. equatorial) of these groups influences the base strength of piperidine compounds, which is crucial for understanding their reactivity and potential applications in drug design and other chemical syntheses (Pedersen & Bols, 2005).
Radiotracer Development for Neuroinflammation Imaging
Another area of research includes the development of radiotracers for positron emission tomography (PET) imaging, focusing on compounds that target specific enzymes or receptors in neuroinflammation. Studies have synthesized derivatives involving piperazine and pyrazolopyrimidine structures to serve as potential PET agents for imaging neuroinflammatory processes, illustrating the compound's relevance in neuroscience and pharmacology (Wang et al., 2018).
Microglia Targeting for Neuroinflammation Studies
The compound has been considered in research targeting microglia, which are implicated in various neuropsychiatric disorders. Compounds with cyano and piperazine functionalities have been developed as specific ligands for microglia markers, helping to noninvasively study microglial activity in diseases like Alzheimer's and Parkinson's (Horti et al., 2019).
Mannich Reaction and Heterocyclic Synthesis
The Mannich reaction, a method for synthesizing N,S-containing heterocycles, has been applied to derivatives related to the compound . This research demonstrates the compound's versatility in creating complex heterocyclic structures, potentially useful in developing new materials or pharmaceuticals (Dotsenko et al., 2012).
Synthesis and Characterization of Bioactive Pyridine Compounds
Investigations into the synthesis and characterization of pyridine compounds with cyano groups have shown potential bioactive properties, including insecticidal activity. Such research underlines the compound's application in developing new agrochemicals or pest management solutions (Abdel-Raheem et al., 2021).
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally well-studied, and they play a significant role in the pharmaceutical industry .
Result of Action
Piperidine derivatives have been found to have significant inhibitory bioactivity in hepg2 cells .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Eigenschaften
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c27-16-19-6-5-13-28-25(19)30-14-11-18(12-15-30)17-29-26(31)24-20-7-1-3-9-22(20)32-23-10-4-2-8-21(23)24/h1-10,13,18,24H,11-12,14-15,17H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOBGNYLNNQJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=C(C=CC=N5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2777058.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide](/img/structure/B2777062.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide](/img/structure/B2777066.png)
![ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2777070.png)




![8,12,14-Trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0,3,8]tetradecan-7-one dihydrochloride](/img/no-structure.png)
![Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2777076.png)
![Tert-butyl 4-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2777077.png)